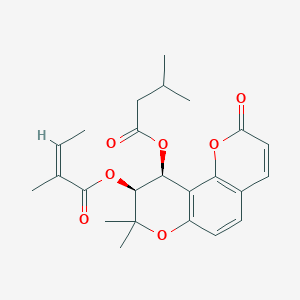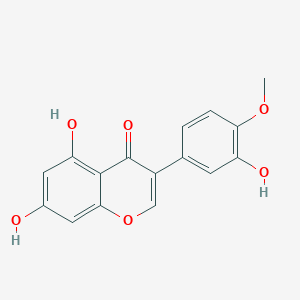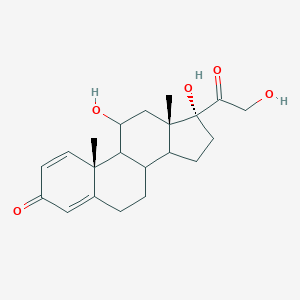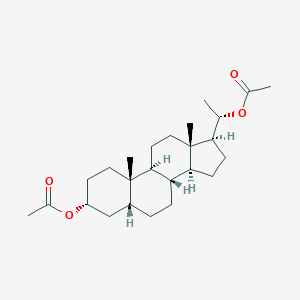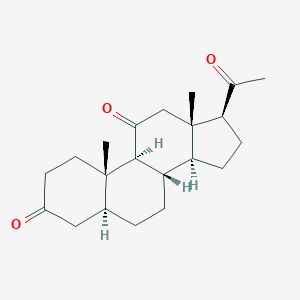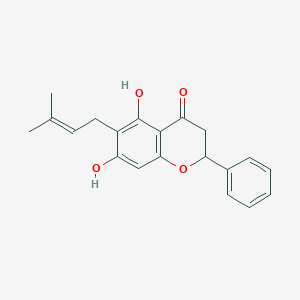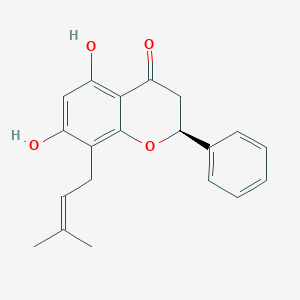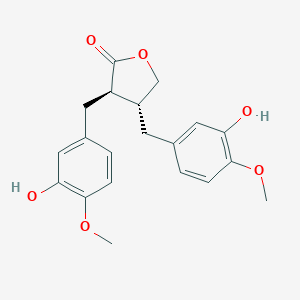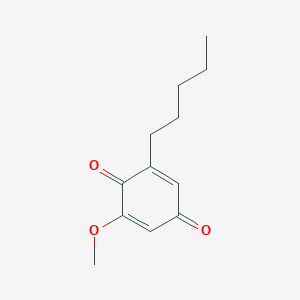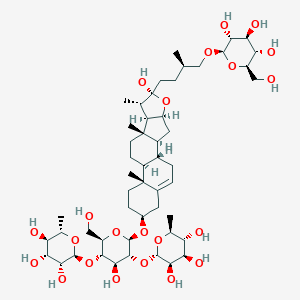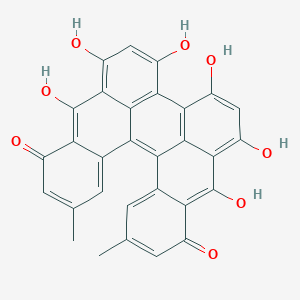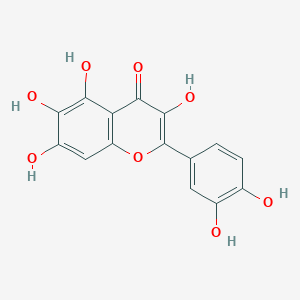
槲皮素
描述
Quercetagetin is a naturally occurring flavonoid found in various plants, particularly in the genus Tagetes, commonly known as marigolds. This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its chemical structure is characterized by the presence of multiple hydroxyl groups, which contribute to its high reactivity and biological activity.
科学研究应用
Quercetagetin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of flavonoids and their derivatives.
Biology: Quercetagetin is studied for its effects on various biological pathways, including its antioxidant and anti-inflammatory activities.
作用机制
Target of Action
Quercetagetin, a flavonoid compound, has been found to interact with several targets. It is a specific quinone reductase 2 (QR2) inhibitor , an enzyme which catalyzes metabolism of toxic quinolines . It also acts as a moderately potent and selective, cell-permeable pim-1 kinase inhibitor . Furthermore, it has been shown to bind to chymase, spleen tyrosine kinase, and prostaglandin D2 receptor .
Mode of Action
Quercetagetin interacts with its targets in various ways. As a QR2 inhibitor, it potentially causes lethal oxidative stress . As a pim-1 kinase inhibitor, it exhibits anti-inflammatory and anticancer properties . When conjugated with chitosan engineered copper oxide nanoparticles, it shows enhanced antibacterial properties .
Biochemical Pathways
Quercetagetin affects several biochemical pathways. It has been found to alleviate zearalenone-induced liver injury in rabbits through the Keap1/Nrf2/ARE signaling pathway . It also plays a role in cellular senescence, suppressing H2O2-induced intracellular ROS accumulation . Furthermore, it has been associated with the modulation of the STAT3 and PI3K/Akt/mTOR pathways .
Pharmacokinetics
It has been suggested that it shows positive results in terms of pulmonary and oral pharmacokinetics . More research is needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
Quercetagetin has various molecular and cellular effects. It has been found to enhance the regeneration efficiency of young and aging mesenchymal stem cells (MSCs) in vivo . It also represses cellular senescence in human umbilical vein endothelial cells . Furthermore, it has been associated with selective anti-proliferative effects and induction of cell death in cancer cell lines .
Action Environment
Environmental factors can influence the action of Quercetagetin. For instance, the antibacterial effects of Quercetagetin are significantly enhanced upon conjugation with chitosan engineered copper oxide nanoparticles . Additionally, the presence of Quercetagetin has been found to affect the physical, structural, thermal, and morphological characteristics of Zein nanoparticles .
生化分析
Biochemical Properties
Quercetagetin interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to inhibit α-glucosidase and α-amylase non-competitively, and its inhibition against pancreatic lipase was involved in a mixed-type pattern . The presence of a methoxyl group in C6 enhances their potency .
Cellular Effects
Quercetagetin has significant effects on various types of cells and cellular processes. It has been shown to have antiproliferative, necrotic, and apoptotic activity in tumor cell lines . It also influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Quercetagetin exerts its effects through various mechanisms. It forms intermolecular interaction with the binding pocket of the Pf HT1 target via conserved amino acid residues . It also has double H-bond residue interactions with Val314 .
准备方法
Synthetic Routes and Reaction Conditions: Quercetagetin can be synthesized through various chemical reactions involving the cyclization of appropriate precursors. One common method involves the use of chalcones, which undergo cyclization in the presence of acidic or basic catalysts to form the flavonoid structure. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of quercetagetin often involves the extraction from plant sources, particularly marigold residues. The process includes:
Extraction: Marigold residues are mixed with alcohol and subjected to ultrasonic-assisted extraction.
Filtration and Concentration: The extract is then filtered and concentrated.
Purification: The concentrated extract undergoes further purification to obtain quercetagetin with high purity.
化学反应分析
Types of Reactions: Quercetagetin undergoes various chemical reactions, including:
Oxidation: Quercetagetin can be oxidized to form quinones and other oxidized derivatives.
Reduction: It can be reduced to form dihydroflavonoids.
Substitution: The hydroxyl groups in quercetagetin can participate in substitution reactions, forming ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavonoids.
Substitution: Ethers and esters
相似化合物的比较
- Quercetin
- Patuletin
- Kaempferol
- Myricetin
Quercetagetin stands out due to its unique structure and diverse biological activities, making it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5,6,7-tetrahydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O8/c16-6-2-1-5(3-7(6)17)15-14(22)13(21)10-9(23-15)4-8(18)11(19)12(10)20/h1-4,16-20,22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOLCUVKHLEPEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=C(C(=C3O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80237978 | |
| Record name | Quercetagetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80237978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90-18-6 | |
| Record name | Quercetagetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quercetagetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quercetagetin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115916 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quercetagetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80237978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-dihydroxyphenyl)-3,5,6,7-tetrahydroxy-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUERCETAGETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV68G507VO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Quercetagetin exert its anti-diabetic effects?
A1: Quercetagetin demonstrates anti-diabetic potential by inhibiting α-amylase, a key enzyme involved in carbohydrate digestion. By hindering α-amylase activity, Quercetagetin can help regulate blood glucose levels. [, ]
Q2: What is the mechanism behind Quercetagetin's anticancer activity?
A2: Quercetagetin exhibits anticancer properties through several mechanisms. It has been shown to inhibit Aurora B kinase (AurB), a crucial regulator of cell division, leading to mitotic arrest and caspase-mediated apoptosis in tumor cells. [] Additionally, Quercetagetin inhibits the Pim-1 kinase, an oncogene implicated in leukemia, lymphoma, and prostate cancer development. [, ]
Q3: How does Quercetagetin contribute to the treatment of atopic dermatitis?
A3: Quercetagetin exhibits anti-inflammatory effects by suppressing the production of macrophage-derived chemokine (MDC/CCL22), a key mediator of inflammation in atopic dermatitis. [, ]
Q4: What is the molecular formula and weight of Quercetagetin?
A4: The molecular formula of Quercetagetin is C15H10O8, and its molecular weight is 318.23 g/mol. [, ]
Q5: What spectroscopic data are available for Quercetagetin?
A5: Quercetagetin's structure has been elucidated using various spectroscopic methods, including UV, IR, 1D and 2D NMR, and HRESIMS. These techniques provide detailed information about the compound's functional groups, bonding patterns, and overall structure. [, , , , ]
Q6: Can Quercetagetin be effectively encapsulated in nanoparticle systems?
A6: Yes, research indicates that Quercetagetin can be successfully encapsulated in various nanoparticle systems, including those based on shellac and quaternized chitosan, as well as zein and hyaluronic acid. [, , ]
Q7: How does encapsulation in nanoparticles affect Quercetagetin's stability?
A7: Encapsulation in nanoparticles can significantly improve Quercetagetin's stability against degradation factors such as light, heat, and oxidation. This enhanced stability is crucial for maintaining the compound's bioactivity and therapeutic potential. [, , ]
Q8: Does Quercetagetin exhibit any notable catalytic activities?
A8: While Quercetagetin's primary mechanisms of action revolve around enzyme inhibition, there is limited research available on its catalytic properties. Further investigation is needed to explore this aspect of the compound.
Q9: How has computational chemistry been employed in Quercetagetin research?
A9: Computational techniques like molecular docking and molecular dynamics simulations have been valuable tools in studying Quercetagetin's interactions with target proteins, such as α-amylase and Pim-1 kinase. These simulations provide insights into binding affinities, key interacting residues, and potential mechanisms of action. [, , ]
Q10: How do structural modifications affect Quercetagetin's inhibitory activity against Pim-1 kinase?
A10: Research suggests that the presence of three hydrogen bond donors on the A-ring of Quercetagetin is crucial for its selectivity towards Pim-1 kinase. Modifying these hydrogen bond donors can significantly impact the compound's potency and selectivity profile. []
Q11: What is the impact of C6 substitution on the antiproliferative activity of Quercetagetin?
A11: Studies comparing Quercetin, Quercetagetin, and Patuletin (differing in their C6 substitution) revealed that the presence of a methoxyl group at C6 enhances antiproliferative potency in tumor cell lines. []
Q12: What strategies can be employed to improve Quercetagetin's stability and bioavailability?
A12: Encapsulation in nanoparticle systems, as previously discussed, represents a promising strategy for enhancing Quercetagetin's stability and bioavailability. By protecting the compound from degradation and controlling its release, nanoparticles can improve its therapeutic efficacy. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



